N-Glyceryltaurine

概要

説明

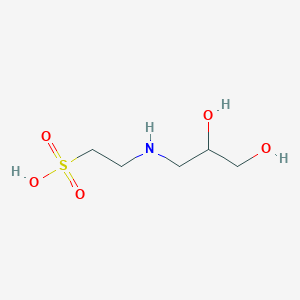

N-Glyceryltaurine is an organic compound with the molecular formula C5H13NO5S It is a derivative of taurine, a sulfur-containing amino acid, and glycerol

準備方法

Synthetic Routes and Reaction Conditions

N-Glyceryltaurine can be synthesized through the reaction of taurine with glycerol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the glyceryl ether bond. The process requires maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining consistent reaction parameters and ensuring the purity of the starting materials.

化学反応の分析

Hydrolysis and Degradation

The compound’s ester and amide bonds render it susceptible to hydrolysis:

-

Acidic Hydrolysis :

Protonation of the ester oxygen enhances nucleophilic attack by water, regenerating the parent compounds .

-

Alkaline Hydrolysis :

Base-mediated saponification cleaves the ester bond, forming a taurate salt .

Oxidation Reactions

Glycerol’s hydroxyl groups can undergo oxidation:

-

Partial Oxidation :

Using mild oxidants (e.g., NaIO₄), vicinal diols in glycerol are cleaved, forming aldehydes or ketones while preserving the taurine moiety . -

Complete Oxidation :

Strong oxidants (e.g., KMnO₄) degrade both glycerol and taurine, yielding CO₂, H₂O, and sulfates .

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes pyrolysis:

-

Decarboxylation : Loss of CO₂ from the sulfonic acid group.

-

Maillard-like Reactions : Interaction between amino groups (taurine) and carbonyl intermediates generates melanoidins and volatile compounds .

Functional Group Reactivity

| Reaction Type | Reactants/Conditions | Products | Mechanism |

|---|---|---|---|

| Esterification | Fatty acids, H⁺ catalyst | Glyceryltaurine-fatty acid esters | Nucleophilic acyl substitution |

| Sulfonation | SO₃, H₂SO₄ | Polysulfonated derivatives | Electrophilic substitution |

| Amide Crosslinking | Glutaraldehyde, pH 7–9 | Polymerized networks | Schiff base formation |

科学的研究の応用

Biological Activities

N-Glyceryltaurine exhibits several biological activities that are beneficial for health:

- Neuroprotection : Similar to taurine, it may play a role in protecting neurons from oxidative stress.

- Anti-inflammatory Effects : Its unique structure could enhance anti-inflammatory responses in various tissues.

- Osmoregulation : It may assist in maintaining cellular fluid balance.

These properties suggest that this compound could have implications in treating neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Pharmaceutical Development

This compound's neuroprotective and anti-inflammatory properties make it a candidate for drug development aimed at neurological disorders such as Alzheimer's disease and multiple sclerosis. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to innovative therapies.

Nutritional Supplements

Due to its enhanced solubility and bioactivity, this compound is being explored as a dietary supplement. Its potential to improve cognitive function and reduce inflammation positions it as a valuable addition to health products aimed at aging populations.

Cosmetic Applications

The compound's antioxidant properties may be utilized in cosmetic formulations to enhance skin health. Its ability to protect cells from oxidative damage could lead to products that support skin rejuvenation and repair.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound administration in animal models led to reduced neuronal cell death under oxidative stress conditions, suggesting its utility in neuroprotection .

- Anti-inflammatory Properties : Research indicated that this compound reduced markers of inflammation in vitro, supporting its potential use in inflammatory diseases .

- Metabolic Health : Another investigation revealed that supplementation with this compound improved metabolic parameters in diabetic mice, indicating a role in glucose metabolism regulation .

作用機序

The mechanism of action of N-Glyceryltaurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, particularly those involving calcium ions and reactive oxygen species. The compound may also influence the activity of certain enzymes and receptors, contributing to its biological effects.

類似化合物との比較

Similar Compounds

Taurine: A sulfur-containing amino acid with similar biological functions.

Glycerol: A simple polyol compound that forms the backbone of N-Glyceryltaurine.

This compound Derivatives: Various derivatives with modified functional groups.

Uniqueness

This compound is unique due to its combined structural features of taurine and glycerol, which confer distinct chemical and biological properties

生物活性

N-Glyceryltaurine (NGT) is a derivative of taurine, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound is synthesized from taurine and glycerol. It is believed to exhibit various biological activities similar to those of its parent compound, taurine, which is known for its antioxidant, anti-inflammatory, and neuroprotective properties. Understanding the biological activity of NGT can provide insights into its potential therapeutic applications.

Biological Activities

1. Antioxidant Properties

This compound has shown significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

Research suggests that NGT may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, potentially through the modulation of signaling pathways such as NF-κB and MAPK. This effect could be beneficial in conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Similar to taurine, this compound may offer neuroprotective benefits. Animal studies have indicated that NGT can help mitigate neuronal damage in models of neurodegeneration. The compound appears to enhance neuronal survival and function, possibly by improving mitochondrial health and reducing apoptosis.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice with induced neurodegeneration demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanisms involved included enhanced antioxidant defenses and modulation of inflammatory responses.

Case Study 2: Metabolic Effects

In another investigation, this compound was administered to obese mice to assess its impact on metabolic parameters. Results indicated that NGT supplementation led to improved glucose metabolism and reduced adiposity, suggesting a potential role in managing obesity-related conditions.

特性

IUPAC Name |

2-(2,3-dihydroxypropylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO5S/c7-4-5(8)3-6-1-2-12(9,10)11/h5-8H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCQSLSABBLTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608555 | |

| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65222-42-6 | |

| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。